molecular formula C8H16O2 B094250 Butyl butyrate CAS No. 109-21-7

Butyl butyrate

Cat. No.: B094250
CAS No.: 109-21-7
M. Wt: 144.21 g/mol
InChI Key: XUPYJHCZDLZNFP-UHFFFAOYSA-N
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Description

Butyl butyrate (C₈H₁₆O₂) is an ester formed by the condensation of butanol and butyric acid. It is a colorless liquid with a fruity aroma reminiscent of pineapple, making it valuable in food, fragrance, and cosmetic industries . Beyond its sensory applications, this compound has emerged as a promising biofuel due to its high octane rating (97.3), low viscosity, and reduced CO emissions compared to conventional fuels like Jet A-1 . Microbial production using engineered Clostridium tyrobutyricum has achieved yields up to 62.59 g/L, the highest reported titer to date . Enzymatic synthesis via lipases (e.g., McCut cutinase) also demonstrates high efficiency, with esterification rates exceeding 96% .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl butyrate can be synthesized through the acid-catalyzed esterification of butyric acid with butanol. This reaction typically involves the use of concentrated sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the equilibrium towards the formation of the ester .

Industrial Production Methods: In industrial settings, this compound can be produced using microbial fermentation. This method involves the use of microorganisms such as Clostridium species that naturally produce butanol and butyrate. The esterification process is facilitated by the presence of lipase enzymes, which catalyze the reaction between butanol and butyrate .

Types of Reactions:

Common Reagents and Conditions:

    Acidic Hydrolysis: Concentrated sulfuric acid or hydrochloric acid.

    Basic Hydrolysis (Saponification): Sodium hydroxide or potassium hydroxide.

    Oxidation: Potassium permanganate or chromic acid.

Major Products:

Scientific Research Applications

Biofuel Production

Butyl butyrate is recognized as a promising biofuel due to its compatibility with diesel and kerosene. Research indicates that it can serve as a renewable energy source derived from biomass.

  • Production Methods :
    • The enzymatic catalysis approach is employed for synthesizing this compound through the esterification of butanol and butyric acid. This method utilizes biotechnological processes to produce the necessary building blocks from renewable resources such as lignocellulosic biomass .
    • Recent studies have demonstrated the potential of engineered microbial strains, such as Clostridium tyrobutyricum, to produce this compound from fermentable sugars in a single-step process. This method achieved high yields (up to 62.59 g/L) through optimized fermentation conditions .
  • Advantages :
    • This compound offers several benefits over traditional fossil fuels, including reduced greenhouse gas emissions and sustainability. Its production from renewable sources addresses the challenges associated with fossil fuel depletion .

Flavor and Fragrance Industry

This compound is widely used as a flavoring agent in food products and beverages due to its fruity aroma. It is also utilized in cosmetics and perfumes.

  • Applications :
    • In the food industry, it enhances flavors in products such as beverages and baked goods.
    • The cosmetic industry employs it for its pleasant scent in various personal care products .

Solvent Applications

In addition to its use in food and cosmetics, this compound serves as a solvent in chemical processes. Its properties make it suitable for dissolving various materials, which is essential in manufacturing and laboratory settings.

Case Study: Enzymatic Synthesis of this compound

A study conducted by researchers at NTNU explored the use of an integrated membrane reactor for the production of this compound from biomass. This project aimed to combine three distinct processes (butanol production, butyric acid production, and esterification) into one system using selective membranes to enhance yield and efficiency. The findings demonstrated that integrating these processes could lead to a more sustainable production method for biofuels .

Case Study: Microbial Production

Another significant research effort focused on genetically engineering Clostridium tyrobutyricum to optimize the biosynthesis of this compound from glucose. The engineered strain exhibited high selectivity and yield, showcasing the potential for microbial platforms in producing value-added chemicals from renewable resources .

Summary Table of Applications

Application AreaDescriptionKey Benefits
BiofuelsPotential substitute for diesel and keroseneRenewable source; lower emissions
Food IndustryFlavoring agent in beverages and baked goodsEnhances taste; natural ingredient
CosmeticsFragrance component in personal care productsPleasant aroma; enhances product appeal
SolventUsed in chemical processesEffective dissolving properties

Mechanism of Action

Butyl butyrate exerts its effects primarily through its interaction with enzymes and receptors in biological systems. It acts as a substrate for lipase enzymes, which catalyze its hydrolysis to butyric acid and butanol. These products can then participate in various metabolic pathways. Butyric acid, in particular, is known to inhibit histone deacetylase (HDAC) activity, leading to changes in gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Butyl butyrate shares structural and functional similarities with other short-chain esters. Below is a detailed comparison:

Structural and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Properties
This compound C₈H₁₆O₂ 144.21 165–166 High octane (97.3), low viscosity, pineapple aroma
Ethyl butyrate C₆H₁₂O₂ 116.16 120–121 Pineapple odor, widely used in food flavoring
Butyl acetate C₆H₁₂O₂ 116.16 126–127 Apple-like aroma, solvent in paints and coatings
Cellulose acetate butyrate (CAB) Polymer derivative Variable N/A High impact resistance, chemical stability, used in films and coatings

Key Differences :

  • Volatility : this compound’s higher molecular weight (144.21 vs. 116.16 for ethyl butyrate) reduces volatility, making it suitable for sustained-release fragrances .
  • Biofuel Potential: this compound outperforms ethyl butyrate and butyl acetate in fuel properties, with a higher octane rating and lower emissions .

Production Methods

  • This compound :
    • Enzymatic : McCut cutinase achieves 96.9% esterification efficiency in 4 hours . Lipases like Lipozyme TL-IM yield >90% in 2 hours under optimized conditions .
    • Microbial : Engineered Clostridium tyrobutyricum produces 62.59 g/L via fed-batch fermentation .
  • Ethyl Butyrate : Primarily synthesized via chemical esterification or lipase catalysis, with lower yields (e.g., 68–85%) compared to enzymatic BB production .
  • Butyl Acetate : Produced via acid-catalyzed esterification; enzymatic methods are less common due to cost .

Challenges: this compound requires balancing butanol and butyrate precursors, addressed via metabolic engineering in Clostridium . Ethyl butyrate faces fewer precursor limitations but has narrower industrial applications.

Research Findings and Innovations

Enzymatic Synthesis : McCut cutinase from Malbranchea cinnamomea exhibits unparalleled pH (3.0–10.5) and thermal stability (up to 75°C), enabling industrial-scale BB production .

Microbial Consortia: Cognate consortia of engineered E. coli strains optimize precursor (butanol/butyrate) ratios, achieving 5.1 g/L BB without external substrates .

Biofuel Feasibility : BB’s octane rating (97.3) and compatibility with existing fuel infrastructure position it as a viable Jet A-1 alternative .

Data Tables

Table 1: Natural Occurrence in Fruits (µg/kg Fresh Weight)

Compound Apple (150 DAFB) Apple (180 DAFB)
This compound 190.18 972.18
Ethyl butyrate 13.00 68.43
Butyl acetate 84.23 217.52

Source: Volatile compounds in ‘Orin’ apples at ripening stages

Table 2: Biofuel Properties Comparison

Property This compound Ethyl Butyrate Jet A-1
Octane Rating 97.3 95.0 50–60
Viscosity (cSt) 1.2 1.5 3.0
CO Emissions Low Moderate High

Sources:

Biological Activity

Butyl butyrate (BB) is an ester compound with significant biological activity and potential applications across various industries, including food, cosmetics, and biofuels. This article explores the biological activity of this compound, focusing on its production methods, microbial synthesis, and applications.

This compound is a short-chain fatty acid ester with a fruity aroma, characterized by its formula C8H16O2C_8H_{16}O_2. It is produced primarily through the esterification of butyric acid and butanol. The production pathways can be categorized into two main strategies: microbial fermentation and chemical synthesis .

  • Microbial Fermentation : Microorganisms such as Clostridium species and Escherichia coli have been engineered to produce BB from renewable resources. For instance, Clostridium acetobutylicum can produce up to 35 g/L of BB when supplemented with exogenous precursors like butyric acid and butanol .
  • Chemical Synthesis : The chemical route involves the esterification of butyric acid with butanol using various catalysts. Research indicates that using lipases as biocatalysts can enhance production efficiency while providing a more environmentally friendly process .

1. Microbial Production

Recent studies have highlighted the potential of microbial systems for the sustainable production of BB. For example, a co-culture system combining Clostridium beijerinckii and C. tyrobutyricum yielded significant amounts of BB (up to 34 g/L) through optimized fermentation processes .

MicroorganismProduction MethodYield (g/L)
Clostridium acetobutylicumFed-batch fermentation with glucose and butyrate35
Clostridium sp. BOH3Co-culture system with exogenous lipases22
Escherichia coliEngineered for AAT pathway23

2. Health Benefits

This compound has been studied for its potential health benefits, particularly in gut health. As a short-chain fatty acid (SCFA), it may play a role in promoting gut microbiota balance and enhancing intestinal barrier function. SCFAs like butyrate are known to have anti-inflammatory properties and may help in managing conditions like irritable bowel syndrome (IBS) .

3. Industrial Applications

The versatility of BB extends to various industrial applications:

  • Food Industry : Used as a flavoring agent due to its fruity aroma.
  • Cosmetics : Acts as a fragrance component in perfumes and lotions.
  • Biofuels : Investigated as a potential biofuel due to its high octane rating (97.3) compared to conventional fuels .

Study on Microbial Production

A study conducted by Noh et al. (2019) examined the biosynthesis of BB using engineered strains of E. coli. The research indicated that integrating alcohol acyltransferases (AATs) into the metabolic pathways significantly enhanced BB production, achieving yields that were competitive with traditional chemical methods .

Techno-Economic Analysis

A techno-economic analysis performed by researchers at Louisiana State University explored the feasibility of producing butanol from organic waste-derived butyric acid through a two-step catalytic process. This process demonstrated promising economic viability, with a minimum selling price for butanol at approximately $3.39 per gallon .

Chemical Reactions Analysis

Chemical Reactions and Reactivity

  • Hydrolysis: Butyl butyrate can undergo hydrolysis, breaking down into butyric acid and butanol, especially in the presence of acids, bases, or enzymes .

  • Ester-Amide Exchange: this compound can react with benzylamine to synthesize N-(Phenylmethyl)butanamide in the presence of a supported graphene oxide catalyst .

  • Acylation: this compound can be used in acylation reactions, such as with cyclohexanol to produce cyclohexyl butyrate using a ruthenium pincer PNN complex catalyst .

  • Hydrosilylation: this compound can be used to synthesize butyl ether via a triiron dodecacarbonyl-catalyzed hydrosilylation reaction .

  • Reactions with Acids and Bases: this compound reacts with acids to generate heat, butyl alcohol, and butyric acid. Strong oxidizing acids may cause a vigorous, exothermic reaction . It also generates heat upon interaction with caustic solutions .

Microbial Production

  • One-Pot Processes: Microorganisms can be used for the one-pot production of this compound, where alcohol acyl transferases (AATs) and lipases play roles in the esterification of butanol with butyryl-CoA and butyrate, respectively .

  • Clostridium Species: Clostridium species can naturally produce butyric acid and butanol, which are precursors for this compound. Some strains also have a lipase that acts as a catalyst for this compound synthesis .

  • Engineered Escherichia coli Strains: Engineered Escherichia coli strains can be used for this compound production, utilizing AATs and lipases .

Q & A

Basic Research Questions

Q. What are the primary laboratory methods for synthesizing butyl butyrate, and how do they compare in terms of efficiency?

this compound (BB) is synthesized via chemical esterification (using methanesulfonic acid as a catalyst) or enzymatic catalysis (lipases). Chemical methods often employ response surface methodology (RSM) to optimize variables like molar ratio, temperature, and catalyst concentration, achieving yields up to ~85% under optimal conditions . Enzymatic methods, while eco-friendly, face challenges such as substrate inhibition and lower reaction rates, requiring immobilization techniques or solvent-free systems to improve efficiency .

Q. What safety protocols are critical when handling this compound in experimental settings?

BB is flammable (flash point: 49°C) and irritant. Essential precautions include:

  • Ventilation : Use fume hoods to avoid vapor accumulation (explosive at 0.8–8.5% v/v in air) .
  • PPE : Chemical-resistant gloves, goggles, and lab coats to prevent skin/eye contact .
  • Spill Management : Absorb with inert materials (sand, vermiculite) and avoid water, which spreads the liquid .
  • First Aid : Immediate flushing with water for eye/skin exposure; seek medical attention for inhalation-related dizziness .

Q. Which analytical techniques are most reliable for quantifying this compound in microbial fermentation broths?

Gas chromatography (GC) with flame ionization detection (FID) is the gold standard due to BB’s volatility and low water solubility. High-performance liquid chromatography (HPLC) paired with refractive index detectors is alternative but less sensitive. Calibration curves using internal standards (e.g., methyl heptanoate) improve accuracy .

Q. What parameters most significantly influence this compound yield in esterification reactions?

Key variables include:

  • Molar ratio (butanol:butyric acid): Optimal ratios range from 2:1 to 4:1 to drive equilibrium toward ester formation .
  • Catalyst concentration : Methanesulfonic acid at 5–10 wt% maximizes proton donation without side reactions .
  • Temperature : 90–110°C balances reaction kinetics and thermal stability of reactants .

Advanced Research Questions

Q. How can microbial consortia be engineered to enhance this compound production?

Co-culturing Clostridium beijerinckii (butanol producer) and C. tyrobutyricum (butyric acid producer) improves precursor availability. Challenges include:

  • Toxicity mitigation : Butanol inhibits Clostridium growth; in situ product removal (e.g., adsorption) or lipase-mediated esterification reduces toxicity .
  • Metabolic synchronization : Optimizing pH (5.5–6.0) and glucose feeding rates ensures balanced butanol/butyrate ratios. Recent studies achieved 5.1 g/L BB using a dual-species consortium .

Q. What are the limitations of using Escherichia coli for heterologous this compound biosynthesis?

E. coli lacks native pathways for BB precursors (butyryl-CoA, butanol). Solutions include:

  • Pathway engineering : Introducing Clostridium’s butanol pathway (adhE2) and strawberry-derived acyltransferase (AAT) for ester synthesis.
  • Substrate channeling : Co-expression of thioesterases (e.g., TesB) enhances butyryl-CoA flux. Current yields remain low (~1.2 g/L) due to competing acetate formation .

Q. How do RSM and ANN models compare in optimizing this compound synthesis?

Artificial neural networks (ANN) outperform RSM in predictive accuracy for BB esterification. For example:

  • ANN : Achieved R² = 0.9998 vs. RSM’s R² = 0.9862, with lower error margins (RMSE: 0.2435 vs. 2.3095) .
  • Sensitivity analysis : ANN identified molar ratio as the most influential parameter (37% impact), guiding targeted process adjustments .

Q. How can researchers resolve contradictions in reported microbial BB yields across studies?

Discrepancies often arise from strain-specific metabolism or unaccounted variables. Mitigation strategies:

  • Standardized protocols : Control pH (6.0), substrate purity, and oxygen levels (strict anaerobiosis for Clostridium).
  • Metabolomic profiling : Track intracellular butyryl-CoA/ATP levels to identify metabolic bottlenecks .
  • Inter-lab validation : Replicate studies using shared strains (e.g., C. tyrobutyricum ATCC 25755) to isolate methodological variables .

Properties

IUPAC Name

butyl butanoate
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InChI

InChI=1S/C8H16O2/c1-3-5-7-10-8(9)6-4-2/h3-7H2,1-2H3
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InChI Key

XUPYJHCZDLZNFP-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)CCC
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Molecular Formula

C8H16O2
Record name BUTYL BUTYRATE
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DSSTOX Substance ID

DTXSID7041702
Record name Butyric acid n-butyl ester
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Molecular Weight

144.21 g/mol
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Physical Description

Butyl butyrate appears as a colorless liquid. Insoluble in water. A marine pollutant. Poses a threat to the aquatic environment. Immediate steps should be taken to prevent spread to the environment. May penetrate soils and contaminate groundwater and nearby waterways. Mildly irritates the eyes and skin., Liquid, Liquid; [Merck Index] Colorless liquid with an ester-like odor; [CHRIS] Colorless liquid with an odor like pineapple; [Acros Organics MSDS], colourless liquid with a fruity, pineapple-like odour on dilution, A colorless liquid.
Record name BUTYL BUTYRATE
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Record name Butanoic acid, butyl ester
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Boiling Point

332 °F at 760 mmHg (USCG, 1999), 166.00 °C. @ 760.00 mm Hg, 332 °F
Record name BUTYL BUTYRATE
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Record name Butyl butyrate
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Flash Point

128 °F (USCG, 1999), 128 °F
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Solubility

0.5 mg/mL at 20 °C, miscible with alcohol, ether, most vegetable oils; slightly soluble in propylene glycol, water, 1 ml in 3 ml 70% alcohol (in ethanol)
Record name Butyl butyrate
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Density

0.872 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.867-0.871, 0.872
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Record name Butyl butyrate
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Vapor Pressure

10.34 mmHg (USCG, 1999), 1.81 [mmHg], 10.34 mmHg
Record name BUTYL BUTYRATE
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Record name n-Butyl n-butyrate
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CAS No.

109-21-7
Record name BUTYL BUTYRATE
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Record name Butanoic acid, butyl ester
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Record name BUTYL BUTYRATE
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Record name Butyl butyrate
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Melting Point

-133 °F (USCG, 1999), -91.5 °C, -133 °F
Record name BUTYL BUTYRATE
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Synthesis routes and methods I

Procedure details

Tin metal supported on silica gel is described as a vapor phase aldol catalyst by Swift, Bozik, and Massota, in Catalysis 15 407 (1969). Swift also describes the vapor phase reaction of n-butyraldehyde with tin metal supported on silica gel in U.S. Pat. No. 3,542,878. The product of the reaction is 2-ethylhexenal in 95 percent selectivity, at 40 percent n-butyraldehyde conversion. Japanese workers have described the simple Tischenko reaction of aldehydes in Japan Kokai No. 76/39,619 using dibutyltin oxide. The products claimed were simple esters, for example, n-butyraldehyde reacted in the presence of dibutyltin oxide to form butylbutyrate in approximately 45 percent yield. The catalyst and process described by this invention produce only traces of simple esters (less than 1 percent).
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2-ethylhexenal
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aldehydes
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Yield
45%

Synthesis routes and methods II

Procedure details

Further n-butyraldehyde is supplied to nozzle 123 in second vaporiser 122 by way of line 124. Reference numeral 125 indicates a distribution tray. A hot vaporous mixture comprising unreacted hydrogen from first catalytic stage 116, product n-butanol, inerts, and a minor amount of by-products, e.g. n-butyl n-butyrate, also formed in first catalytic stage 116, exits vaporiser 122 overhead in line 126 at a temperature of 105° C. After passage through a heater 127, supplied with a suitable heating medium, e.g. steam, in line 128, the mixture passes on in line 129 at a temperature of 125° C. to second catalytic stage 130. The aldehyde is quantitatively hydrogenated, n-butanol being the major product, under adiabatic conditions. The temperature of the vaporous reaction mixture exiting second catalytic stage 130 in line 131 is 195° C. After heat recovery in heat exchanger 132 by indirect heat exchange with a cooling medium, e.g. boiler feed water, supplied in line 133, the reaction mixture, now at 150° C. passes on in line 109 to heat exchanger 108.
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Synthesis routes and methods III

Procedure details

GC-MS revealed crotyl butyrate and hexyl acetate as two of the trace chemicals in fraction #2. Recombining crotyl butyrate, but not hexyl acetate, with butyl butyrate gave capture rates equalling that of the complete extract and approaching that of the five live-caged females (Table 1, Experiment 5).
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Synthesis routes and methods IV

Procedure details

15 mL of n-butanol and 0.5 g of the above-mentioned catalyst were sealed in a 100 mL autoclave equipped with a rotary agitator. The interior of the system was then pressurized to 0.3 MPa with oxygen, after which the temperature was raised to 90° C. under stirring, and this temperature was maintained for 5 hours. During this time the supply of oxygen was continued so as to maintain the above-mentioned internal pressure. The system was then cooled and the seal broken, and the reaction solution was analyzed, which revealed the n-butanol conversion to be 28%, and the butyl n-butyrate (the product) selectivity and yield to be 79% and 22%, respectively.
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15 mL
Type
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[Compound]
Name
above-mentioned catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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